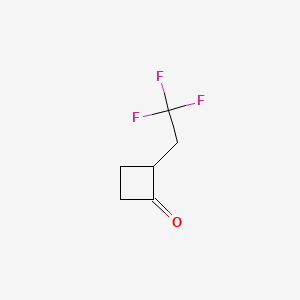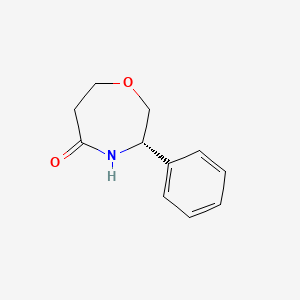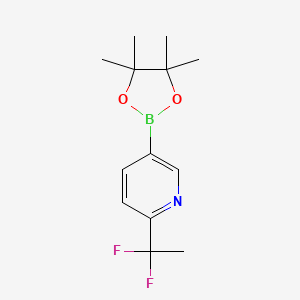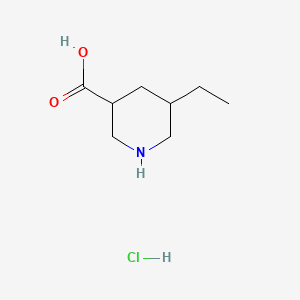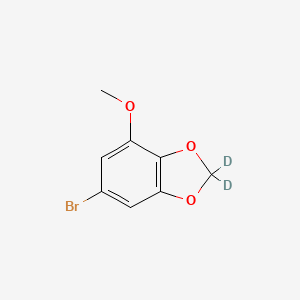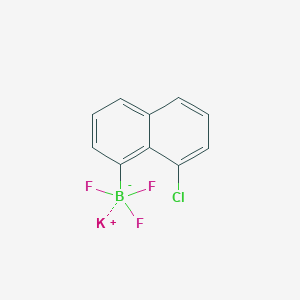
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C10H6BClF3K and a molecular weight of 268.51 g/mol . This compound is part of the trifluoroborate family, which is known for its stability and versatility in various chemical reactions. It is used in a range of applications, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide typically involves the reaction of 8-chloronaphthalene with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones .
Wissenschaftliche Forschungsanwendungen
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is employed in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism by which Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets. The trifluoroborate group is known to participate in various chemical reactions, making it a versatile tool in synthetic chemistry. The molecular pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its chloronaphthalene moiety provides additional sites for chemical modification, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H6BClF3K |
|---|---|
Molekulargewicht |
268.51 g/mol |
IUPAC-Name |
potassium;(8-chloronaphthalen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H6BClF3.K/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
JHLLVLBLUKNKMY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C2C(=CC=C1)C=CC=C2Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


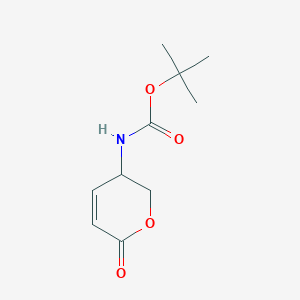
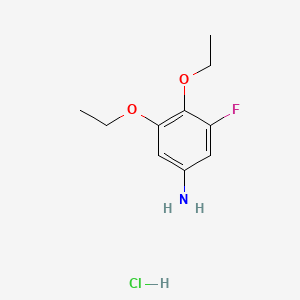
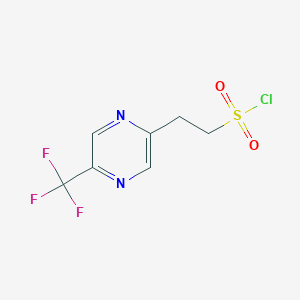
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

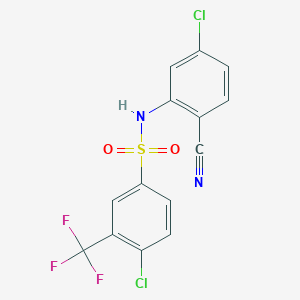
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
